SB-505124 hydrochloride
Overview
Description
SB-505124 hydrochloride is a selective inhibitor of TGF-β Receptor type I receptors (ALK4, ALK5, ALK7), with IC50s of 129 nM and 47 nM for ALK4, ALK5, respectively . It does not inhibit ALK1, 2, 3, or 6 . It is used to study the role of the TGF-β pathway in development and differentiation studies .
Molecular Structure Analysis
The empirical formula of this compound is C20H21N3O2 . Its molecular weight is 371.86 . The SMILES string representation isO.Cl.Cc1cccc(n1)-c2[nH]c(nc2-c3ccc4OCOc4c3)C(C)(C)C
. Physical And Chemical Properties Analysis
This compound is a yellow powder . It is soluble in DMSO (>10 mg/mL) but insoluble in water . It should be stored at 2-8°C .Mechanism of Action
Mode of Action
SB-505124 hydrochloride acts as a competitive inhibitor of the ATP binding site of ALK5 . It inhibits ALK4-, 5-, and 7-mediated activation of downstream cytoplasmic signal transducers, Smad2 and Smad3 .
Biochemical Pathways
The compound affects the TGF-β pathway, which is crucial for development and differentiation studies . By inhibiting ALK4-, 5-, and 7-mediated activation, it impacts the Smad2, Smad3, and Mitogen-Activated Protein Kinase (MAPK) pathway induced by TGF-β .
Result of Action
The inhibition of ALK4-, 5-, and 7-mediated activation by this compound results in the suppression of TGF-β-induced phosphorylation of Smad2 . This leads to the inhibition of human fibroblast trans-differentiation induced by the co-culture with Esophageal Squamous Cell Carcinoma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. indicates that the compound’s action and efficacy might be influenced by the solvent environment.
Future Directions
SB-505124 hydrochloride has been used to study the role of the TGF-β pathway in development and differentiation studies . It could be a powerful tool in experimentally dissecting this complex pathway, especially its cross-talk with other signaling pathways . It could also have potential therapeutic applications, as inhibition of TGF-β signaling could enhance re-epithelialization of cutaneous wounds and reduce scarring fibrosis .
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.ClH/c1-12-6-5-7-14(21-12)18-17(22-19(23-18)20(2,3)4)13-8-9-15-16(10-13)25-11-24-15;/h5-10H,11H2,1-4H3,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUOOXPZOVNPMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
356559-13-2 | |
Record name | SB 505124 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356559132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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